molecular formula C7H10Cl3NS B13783183 Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride CAS No. 67482-61-5

Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride

Cat. No.: B13783183
CAS No.: 67482-61-5
M. Wt: 246.6 g/mol
InChI Key: HPIYQICYHHFKGA-UHFFFAOYSA-N
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Description

Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is a chemical compound with the molecular formula C7H9Cl2NS.ClH. It is a derivative of ethylamine, where the ethyl group is substituted with a 3,4-dichloro-2-thenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride typically involves the reaction of 3,4-dichloro-2-thiophenecarboxaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Hexane, 3,4-dichloro-: A similar compound with a different alkyl chain.

    1-(3,4-Dichloro-2-thienyl)-2-propanaminium chloride: Another compound with a similar structure but different functional groups.

Uniqueness

Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is unique due to its specific substitution pattern and the presence of both ethylamine and dichlorothenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

67482-61-5

Molecular Formula

C7H10Cl3NS

Molecular Weight

246.6 g/mol

IUPAC Name

1-(3,4-dichlorothiophen-2-yl)propan-2-ylazanium;chloride

InChI

InChI=1S/C7H9Cl2NS.ClH/c1-4(10)2-6-7(9)5(8)3-11-6;/h3-4H,2,10H2,1H3;1H

InChI Key

HPIYQICYHHFKGA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C(=CS1)Cl)Cl)[NH3+].[Cl-]

Origin of Product

United States

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